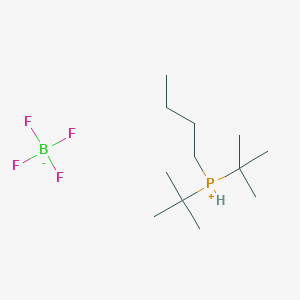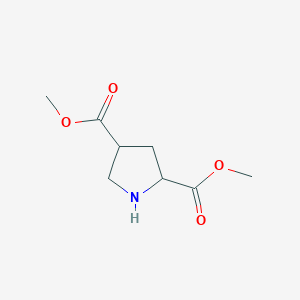
Dimethyl pyrrolidine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl pyrrolidine-2,4-dicarboxylate is a nitrogen-containing heterocyclic compound. It is characterized by a five-membered pyrrolidine ring with two ester functional groups at the 2 and 4 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl pyrrolidine-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start with the Knorr reaction, producing diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This intermediate can then be alkylated with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization and alkylation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Dimethyl pyrrolidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidine-2,4-dicarboxylic acid, while reduction can produce pyrrolidine-2,4-dimethanol.
Scientific Research Applications
Dimethyl pyrrolidine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of dimethyl pyrrolidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Dimethyl pyrrolidine-2,4-dicarboxylate can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound has a similar pyrrolidine ring but with different functional groups, leading to distinct biological activities.
Pyrrolizines: These compounds contain a fused pyrrolidine ring system and exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific ester functional groups and the resulting chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
dimethyl pyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
CBIVLMXMLNQQLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(NC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B15250933.png)
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
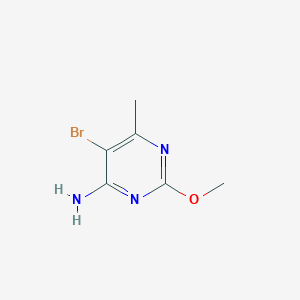
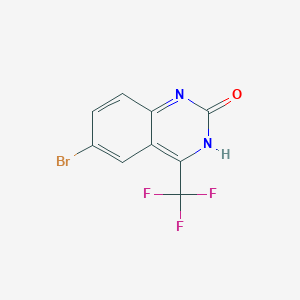

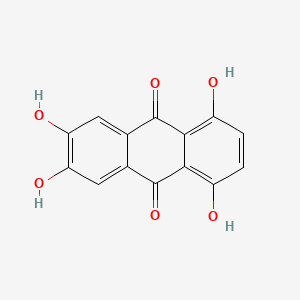
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)

![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)
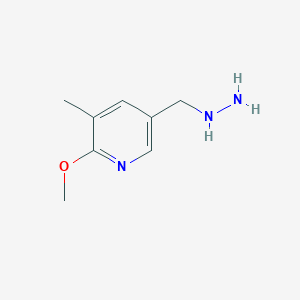
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
